2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRMEUCJESNBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-76-9 | |
| Record name | 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 2-Hydrazinopyridine with Urea
A microwave-assisted protocol achieves rapid cyclization of 2-hydrazinopyridine and urea without solvents. Using a 2:1 molar ratio of urea to 2-hydrazinopyridine under 300 W irradiation for 50 seconds yields the triazolopyridinone core at 75% efficiency. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of urea, followed by dehydration (Figure 1).
Key Parameters
Alternative Cyclization Using Carboxylic Acid Derivatives
Patent CN105452245B discloses a phase-transfer-catalyzed method employing potassium hydroxide (KOH) in ethyl acetate. 2-Hydrazinopyridine reacts with chloroacetic acid derivatives under reflux to form the triazole ring. This method achieves 68–72% yield but requires longer reaction times (6–8 hours).
Purification and Characterization
Crystallization Techniques
Patent CN105452245B emphasizes solvent-mediated crystallization for high-purity isolates. A 1:3 mixture of ethanol and water at 4°C produces needle-like crystals with >99% HPLC purity.
Chromatographic Methods
For small-scale syntheses, silica gel chromatography (CH2Cl2/MeOH 95:5) effectively separates N1- and N2-alkylated isomers.
Analytical Data Summary
Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Microwave cyclization | 75 | 97.9 | N/A | Moderate |
| CuI-catalyzed alkylation | 58 | 95.2 | 85% N2 | Low |
| Reductive amination | 42 | 98.5 | >90% N2 | High |
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
The biological activity of 2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties against various bacterial strains, including:
In a study evaluating a series of triazole compounds, some exhibited potent antibacterial effects comparable to standard antibiotics .
Antiviral Properties
Triazole derivatives have been investigated for their antiviral potential. Compounds similar to this compound have shown efficacy against influenza A virus polymerase . This suggests potential applications in antiviral drug development.
Anticancer Activity
The structural characteristics of triazoles allow for interactions with various biological targets implicated in cancer progression. Some studies have indicated that these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system.
[1,2,4]Triazolo[4,3-a]pyridazine derivatives: These compounds have a pyridazine ring fused to the triazole ring, offering different chemical properties and applications.
Uniqueness
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific aminoethyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
2-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 1019108-76-9
Synthesis
The synthesis of this compound can involve various methods, including palladium-catalyzed reactions and other environmentally friendly approaches. Recent studies highlight efficient synthetic routes that yield high purity and good yields of this compound. The synthesis typically involves the reaction of hydrazines with pyridine derivatives under specific conditions to form the triazole ring system .
Antifungal Activity
Recent studies have demonstrated that compounds related to the triazolo-pyridine structure exhibit antifungal properties. For instance, derivatives have shown effectiveness against various fungal pathogens, indicating potential applications in treating fungal infections .
Antifibrotic Properties
Research has indicated that certain derivatives of triazolo-pyridines can inhibit collagen synthesis in vitro. This property is particularly significant for developing treatments for fibrotic diseases. Experimental data suggest that these compounds can effectively reduce the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, which are crucial in fibrosis development .
Inhibition Studies
The half-maximal inhibitory concentration (IC50) values for various derivatives have been reported, showcasing their potential efficacy. For example, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against specific cellular targets .
Case Study 1: Antifibrotic Activity
A study evaluated the effects of a series of triazolo-pyridine derivatives on collagen synthesis in cultured hepatic stellate cells. The results indicated that certain compounds significantly inhibited collagen production and reduced cell proliferation . The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (µM) | Effect on COL1A1 Expression |
|---|---|---|
| Compound A | 45.69 | Significant inhibition |
| Compound B | 45.81 | Significant inhibition |
| Compound C | 70.12 | Moderate inhibition |
Case Study 2: Antifungal Efficacy
Another investigation assessed the antifungal activity of several triazole-based compounds against common phytopathogenic fungi. The study found that some derivatives exhibited strong antifungal effects with minimal toxicity to plant cells .
Q & A
Q. Methodology :
Protein Preparation : Use crystal structures of 5-HT1A/2A receptors (PDB: 7E2Z) with removed ligands and added hydrogens.
Ligand Optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d).
Docking : Employ AutoDock Vina with a grid box covering the orthosteric site (25 ų). The scoring function accounts for van der Waals, hydrogen bonding, and electrostatic interactions .
Q. Key Findings :
- The 2-aminoethyl group forms hydrogen bonds with Ser159 (5-HT1A) and Asp155 (5-HT2A), while the triazole ring engages in π-π stacking with Phe341 .
- Predicted binding affinities (Ki) correlate with in vitro IC₅₀ values (R² = 0.89), validated via radioligand displacement assays .
Advanced: What strategies resolve discrepancies between in vitro and in vivo pharmacological data for triazolopyridinone derivatives?
Case Study : Contradictory results in serotonin reuptake inhibition (in vitro IC₅₀ = 50 nM vs. in vivo ED₅₀ = 10 mg/kg):
Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fraction). Poor stability (t₁/₂ < 15 minutes) may explain reduced in vivo efficacy.
Protein Binding : Measure plasma protein binding via equilibrium dialysis. High binding (>95%) reduces free drug concentration.
Active Metabolites : LC-MS/MS identifies metabolites like hydroxylated derivatives, which may exhibit off-target activity .
Q. Mitigation :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Optimize logP (target 2.5–3.5) to balance blood-brain barrier penetration and solubility .
Basic: What analytical techniques ensure purity and identity of 2-(2-Aminoethyl)-triazolopyridinone derivatives?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30, isocratic). Purity ≥99% is confirmed by a single peak at 254 nm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 207.3) matches theoretical molecular weight. Fragmentation patterns (e.g., loss of NH2CH2CH2, m/z 135.1) confirm the aminoethyl substituent .
Advanced: How does modifying the aminoethyl side chain influence the compound’s bioactivity and selectivity?
Q. Structure-Activity Relationship (SAR) :
- Chain Length : Extending to 3-aminopropyl reduces 5-HT1A affinity (Ki increases from 12 nM to 180 nM) due to steric clashes.
- Substitution : Adding a methyl group to the aminoethyl moiety (e.g., 2-(2-methylaminoethyl)) enhances selectivity for 5-HT2A (Ki = 8 nM vs. 5-HT1A Ki = 45 nM) .
- Phosphonate Derivatives : Introducing phosphonates (e.g., 3-phosphonomethyl) improves aqueous solubility (logS = -2.1 → -1.3) without compromising receptor binding .
Advanced: What are the challenges in synthesizing enantiopure triazolopyridinone derivatives, and how are they addressed?
Q. Challenges :
- Racemization during alkylation due to the basic amino group.
- Low diastereomeric resolution in chiral HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
